
1,2-Dihydronaphthalene
描述
1,2-Dihydronaphthalene: is a bicyclic hydrocarbon with the molecular formula C10H10. It is structurally related to naphthalene but features partial saturation in one of its rings. This compound is known for its applications in organic synthesis and as a building block for various biologically active molecules .
作用机制
Target of Action
The primary targets of 1,2-Dihydronaphthalene are naphthalene 1,2-dioxygenase subunit alpha and naphthalene 1,2-dioxygenase subunit beta . These enzymes are part of the naphthalene dioxygenase (NDO) multicomponent enzyme system .
Mode of Action
This compound interacts with its targets, the naphthalene 1,2-dioxygenase subunits, to initiate the degradation of naphthalene . The enzyme naphthalene 1,2-dioxygenase catalyzes the incorporation of both atoms of molecular oxygen into naphthalene to form cis-naphthalene dihydrodiol .
Biochemical Pathways
The interaction of this compound with its targets affects the naphthalene degradation pathway . This pathway involves the dioxygenation of naphthalene to form cis-naphthalene dihydrodiol . The pathway also includes the formation of naphthalene as part of the degradation of this compound .
Pharmacokinetics
The molecular weight of 1301864 g/mol and its chemical structure suggest that it may have certain bioavailability characteristics.
Result of Action
The result of the action of this compound is the transformation of naphthalene into cis-naphthalene dihydrodiol . This transformation is a crucial step in the degradation of naphthalene, an environmentally prevalent polycyclic aromatic hydrocarbon .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the activity of the naphthalene 1,2-dioxygenase enzyme can be induced in the presence of certain substrates, such as m-xylene . Additionally, the stability and efficacy of this compound may be affected by factors such as temperature and pH .
生化分析
Biochemical Properties
1,2-Dihydronaphthalene plays a significant role in biochemical reactions, particularly in the context of microbial metabolism. It interacts with enzymes such as naphthalene 1,2-dioxygenase, which catalyzes the initial dioxygenation of this compound to form cis-1,2-dihydroxy-1,2-dihydronaphthalene . This enzyme is part of a multicomponent system that includes a reductase and a ferredoxin, facilitating the transfer of electrons required for the dioxygenation process. The interaction between this compound and naphthalene 1,2-dioxygenase is crucial for the degradation of polycyclic aromatic hydrocarbons in the environment.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to act as a substrate for enzymes involved in the oxidative metabolism of aromatic compounds. The product of its dioxygenation, cis-1,2-dihydroxy-1,2-dihydronaphthalene, can further undergo enzymatic transformations that impact cellular functions . These transformations can lead to the formation of reactive intermediates that may affect cell viability and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with naphthalene 1,2-dioxygenase, which contains a mononuclear non-heme iron (II) complex at its active site. The enzyme uses dioxygen and electrons from NADH to catalyze the cis-dihydroxylation of this compound . This reaction proceeds through the formation of a peroxo-iron (III) intermediate, which facilitates the incorporation of oxygen atoms into the aromatic ring. The resulting cis-dihydrodiol product can undergo further enzymatic reactions, leading to various metabolic intermediates.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo oxidative degradation when exposed to light and oxygen . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to form reactive intermediates that may impact cellular functions and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may not exhibit significant toxic effects, but at higher doses, it can lead to adverse effects such as oxidative stress and cellular damage . Studies in animal models have shown that high doses of this compound can cause liver and kidney toxicity, highlighting the importance of dosage control in experimental settings.
Metabolic Pathways
This compound is involved in metabolic pathways that include its initial dioxygenation by naphthalene 1,2-dioxygenase to form cis-1,2-dihydroxy-1,2-dihydronaphthalene . This intermediate can undergo further enzymatic reactions, including dehydrogenation and ring cleavage, leading to the formation of various metabolites. These metabolic pathways are essential for the biodegradation of polycyclic aromatic hydrocarbons in the environment.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can diffuse across cell membranes and accumulate in lipid-rich compartments due to its hydrophobic nature . The distribution of this compound within cells can influence its metabolic fate and the formation of reactive intermediates.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and endoplasmic reticulum . Its localization is influenced by its hydrophobic properties and interactions with cellular membranes. The subcellular distribution of this compound can affect its activity and the formation of metabolic intermediates that may impact cellular functions.
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Dihydronaphthalene can be synthesized through several methods. One common approach involves the cycloaddition reaction of o-(alkynyl)benzaldehydes or o-(alkynyl)phenyl ketones with olefins using copper(II) triflate as a catalyst at 80°C in tetrahydrofuran . Another method involves the visible light-mediated synthesis of 4-aryl-1,2-dihydronaphthalene derivatives via single-electron oxidation of methylenecyclopropanes in the presence of photoredox and cobalt catalysis .
Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of naphthalene under controlled conditions. This process requires a catalyst, such as palladium or platinum, and is carried out at elevated temperatures and pressures to achieve the desired partial hydrogenation .
化学反应分析
Types of Reactions: 1,2-Dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,2-naphthoquinone.
Reduction: Hydrogenation of this compound yields 1,2,3,4-tetrahydronaphthalene.
Substitution: It can undergo electrophilic substitution reactions, such as bromination, to form brominated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon or platinum are employed.
Substitution: Bromine in the presence of a Lewis acid like aluminum chloride is used for bromination.
Major Products:
Oxidation: 1,2-Naphthoquinone
Reduction: 1,2,3,4-Tetrahydronaphthalene
Substitution: Brominated this compound derivatives
科学研究应用
1,2-Dihydronaphthalene has several applications in scientific research:
相似化合物的比较
Naphthalene: Fully aromatic and lacks the partial saturation seen in 1,2-dihydronaphthalene.
1,4-Dihydronaphthalene: Another partially saturated derivative but with different hydrogenation sites.
1,2,3,4-Tetrahydronaphthalene: Fully saturated derivative of naphthalene.
Uniqueness: this compound is unique due to its partial saturation, which imparts different chemical reactivity compared to fully aromatic naphthalene. This partial saturation allows for selective functionalization and makes it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
1,2-dihydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-2-6-10-8-4-3-7-9(10)5-1/h1-3,5-7H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIFWROAQVVDBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858713 | |
| Record name | 1,2-Dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, faintly yellow-green, liquid; [MSDSonline] | |
| Record name | 1,2-Dihydronaphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7902 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.28 [mmHg] | |
| Record name | 1,2-Dihydronaphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7902 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
447-53-0, 29828-28-2 | |
| Record name | 1,2-Dihydronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=447-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dihydronaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000447530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029828282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-DIHYDRONAPHTHALENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dihydronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.532 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIHYDRONAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C765E5F653 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


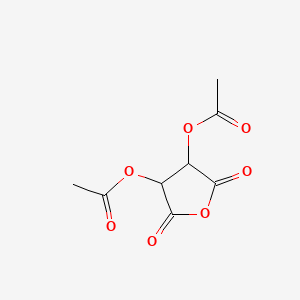
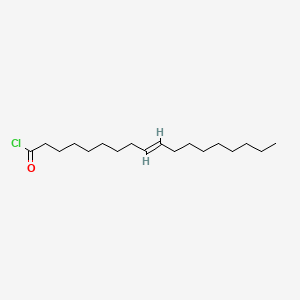
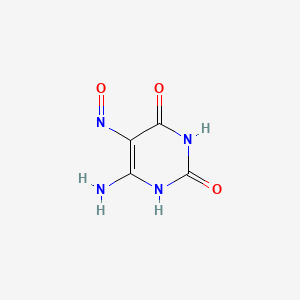
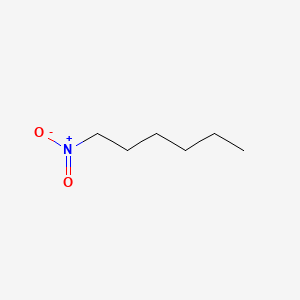

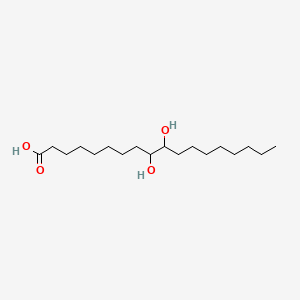
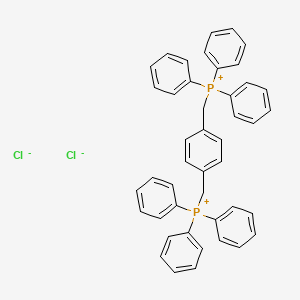
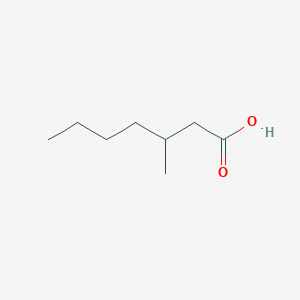
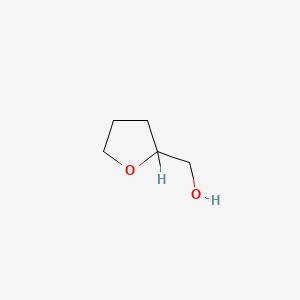



![Benzene, [(1,1-dimethylethyl)thio]-](/img/structure/B7769652.png)

